

The Expression of Gp100 in B16 Melanoma: A Technical Guide

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Compound of Interest

Compound Name: *Gp100 (25-33), mouse*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the expression of Glycoprotein 100 (Gp100), a key melanocytic differentiation antigen, in the widely used B16 melanoma model. Understanding the nuances of Gp100 expression is critical for the development and evaluation of immunotherapies, including cancer vaccines and adoptive T-cell therapies, that target this protein. This document provides a consolidated resource on quantitative expression data, detailed experimental protocols for its assessment, and the core signaling pathways governing its regulation.

Quantitative Expression of Gp100 in B16 Melanoma

The expression of Gp100 in B16 melanoma cell lines can be variable and is influenced by the specific subline and culture conditions. Quantitative data from various studies are summarized below to provide a comparative overview.

B16 Subline	Method	Target	Key Findings	Reference
B16F10	Quantitative RT-PCR (qPCR)	Gp100 mRNA	Detectable in lungs as early as 2 hours after intravenous injection of B16.F10gp cells.	(--INVALID-LINK--)
B16F10	qPCR	Gp100 mRNA	Increased Gp100 mRNA levels correlated with a higher tumor burden in a lung metastasis model.	(--INVALID-LINK--)
B16	Western Blot	Gp100 Protein	B16 cells show detectable levels of Gp100 protein.	(--INVALID-LINK--)
B16-hgp100 (transfected)	Western Blot	Gp100 Protein	Higher expression of Gp100 protein compared to non-transfected B16 cells.	(--INVALID-LINK--)
B16F10	Flow Cytometry	Surface and Total Gp100	Gp100 expression can be detected on the cell surface and intracellularly after permeabilization.	(--INVALID-LINK--)

Experimental Protocols

Accurate and reproducible measurement of Gp100 expression is fundamental to research in this area. Below are detailed methodologies for key experimental techniques.

Quantitative Real-Time PCR (qPCR) for Gp100 mRNA Expression

This protocol is for the quantification of Gp100 mRNA levels in B16 melanoma cells or tumor tissue.

1. RNA Extraction:

- Homogenize B16 cells or tumor tissue using a suitable method (e.g., TRIzol reagent or a column-based kit).
- Extract total RNA according to the manufacturer's protocol.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.

2. cDNA Synthesis:

- Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.
- Follow the manufacturer's instructions for the reverse transcription kit.

3. qPCR Reaction:

- Prepare a reaction mixture containing:
 - cDNA template
 - Forward and reverse primers for mouse Gp100 (Pmel)
 - A suitable qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe-based system).
 - Nuclease-free water.

- Use a housekeeping gene (e.g., GAPDH, β -actin) as an internal control for normalization.
- Perform the qPCR reaction in a real-time PCR cycler with a typical program:
 - Initial denaturation (e.g., 95°C for 3 minutes).
 - 40 cycles of:
 - Denaturation (e.g., 95°C for 20 seconds).
 - Annealing (e.g., 60°C for 20 seconds).
 - Extension (e.g., 72°C for 5 seconds).
- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

- Determine the cycle threshold (Ct) values for both Gp100 and the housekeeping gene.
- Calculate the relative expression of Gp100 using the $\Delta\Delta C_t$ method.

Western Blot for Gp100 Protein Detection

This protocol outlines the detection of Gp100 protein in B16 cell lysates.

1. Cell Lysate Preparation:

- Wash cultured B16 cells with ice-cold PBS.
- Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice with agitation for 30 minutes.
- Centrifuge at high speed (e.g., 12,000 x g) at 4°C for 15-20 minutes to pellet cell debris.

- Collect the supernatant containing the protein lysate.
- Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

- Mix 20-50 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis to separate proteins by size.
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for Gp100 (e.g., HMB-45) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in the previous step.

4. Detection:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using an imaging system or X-ray film.
- Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.

Flow Cytometry for Intracellular Gp100 Staining

This protocol is for the detection of intracellular Gp100 in B16 melanoma cells.

1. Cell Preparation:

- Harvest B16 cells and prepare a single-cell suspension.
- For analysis of both surface and intracellular markers, it is recommended to first stain for surface antigens on live, unfixed cells.

2. Fixation and Permeabilization:

- Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature in the dark.
- Wash the cells with PBS.
- Permeabilize the cells using a permeabilization buffer (e.g., a buffer containing saponin or a mild detergent). This step is crucial for allowing the antibody to access intracellular antigens.

3. Intracellular Staining:

- Incubate the permeabilized cells with a fluorochrome-conjugated anti-Gp100 antibody (or a primary anti-Gp100 antibody followed by a fluorescently-labeled secondary antibody) in permeabilization buffer for 30-60 minutes at 4°C in the dark.
- Wash the cells twice with permeabilization buffer.

4. Data Acquisition and Analysis:

- Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
- Acquire data on a flow cytometer.
- Analyze the data using appropriate software, gating on the cell population of interest and evaluating the fluorescence intensity for Gp100.

Signaling Pathways Regulating Gp100 Expression

The expression of Gp100, as a melanocyte differentiation antigen, is primarily regulated by the Microphthalmia-associated Transcription Factor (MITF). MITF acts as a master regulator of melanocyte development and function. Several signaling pathways converge on MITF to control its expression and activity, thereby influencing the transcription of Gp100.

MITF-Mediated Transcriptional Regulation

MITF directly binds to conserved consensus DNA sequences within the promoter/enhancer regions of the SILV gene (which encodes Gp100) to drive its transcription. Therefore, signaling pathways that modulate MITF levels or activity will consequently affect Gp100 expression.

Upstream Regulatory Pathways

Two major signaling pathways that regulate MITF and, consequently, Gp100 expression are the cAMP/PKA/CREB pathway and the Wnt/ β -catenin pathway.

- **cAMP/PKA/CREB Pathway:** This pathway is typically activated by α -melanocyte-stimulating hormone (α -MSH) binding to the melanocortin 1 receptor (MC1R). This leads to an increase in intracellular cyclic AMP (cAMP), which activates Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB binds to the promoter of the MITF gene, leading to its increased transcription.
- **Wnt/ β -catenin Pathway:** Activation of the canonical Wnt signaling pathway leads to the stabilization and nuclear accumulation of β -catenin. In the nucleus, β -catenin associates with transcription factors of the LEF/TCF family to regulate the expression of target genes, including MITF. Activation of Wnt/ β -catenin signaling in B16 melanoma cells has been shown to increase pigmentation and up-regulate markers of melanocyte differentiation.

Visualizations

Experimental Workflow for Gp100 Expression Analysis

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